molecular formula C23H30O3 B195096 6,7-Desmethylene drospirenone CAS No. 67372-68-3

6,7-Desmethylene drospirenone

Cat. No.: B195096
CAS No.: 67372-68-3
M. Wt: 354.5 g/mol
InChI Key: DYIJDDWIJGVQBE-PJPXKQQPSA-N
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Description

Contextual Significance within Steroid and Pharmaceutical Chemistry

The study of steroid derivatives is a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Synthetic progestins, a class of steroids that mimic the action of progesterone (B1679170), are of particular interest. researchgate.net These compounds are integral components of hormonal contraceptives and menopausal hormone therapies. wikipedia.orgnih.gov

The development of novel progestins has been driven by the goal of creating molecules with high progestational activity while minimizing or eliminating undesirable hormonal effects, such as androgenic or estrogenic actions. researchgate.net Drospirenone (B1670955) itself is a derivative of spironolactone (B1682167) and is distinguished by its antimineralocorticoid and antiandrogenic properties, setting it apart from older progestins. researchgate.netwikipedia.org The investigation of compounds like 6,7-Desmethylene drospirenone is significant as it can be formed during the synthesis of drospirenone or as a metabolite, making its characterization crucial for quality control and a deeper understanding of the parent drug's behavior. synzeal.compharmaffiliates.com

Position of this compound in Relation to Drospirenone and its Analogues

This compound is structurally a close analogue of drospirenone. wikipedia.org The primary structural difference lies in the absence of the 6β,7β-methylene group, a cyclopropane (B1198618) ring, that is characteristic of the parent drospirenone molecule. wikipedia.orgnih.gov This modification, while seemingly minor, can have significant implications for the molecule's three-dimensional shape and, consequently, its biological activity.

This compound is recognized as "Drospirenone EP Impurity A," indicating its status as a known impurity in the European Pharmacopoeia monograph for drospirenone. synzeal.commolcan.com As such, its presence in the final pharmaceutical product is closely monitored to ensure the purity and consistency of drospirenone formulations. synzeal.com It is also considered a fine chemical and an intermediate in steroid chemistry. pharmaffiliates.comscbt.com

Rationale for Academic Investigation of this compound

The primary impetus for the academic and industrial investigation of this compound stems from its classification as a process-related impurity in the manufacturing of drospirenone. synzeal.compharmaffiliates.comnih.gov Regulatory agencies worldwide mandate the identification and characterization of any impurity present in a drug substance above a certain threshold. This necessitates the synthesis and isolation of this compound as a reference standard for analytical method development and validation. synzeal.com

Interactive Data Table: Chemical Identifiers for Drospirenone and this compound

PropertyDrospirenoneThis compound
Synonyms Dihydrospirorenone, ZK 30595 nih.govDrospirenone Impurity A nih.gov
Molecular Formula C24H30O3 nih.govC23H30O3 nih.gov
Molecular Weight 366.5 g/mol synzeal.com354.5 g/mol synzeal.com
CAS Number 67392-87-4 nih.gov67372-68-3 nih.gov
InChIKey FAPJYKABJENDIM-BICQGYHDSA-N nih.govDYIJDDWIJGVQBE-PJPXKQQPSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJDDWIJGVQBE-PJPXKQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217727
Record name 6,7-Desmethylene drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67372-68-3
Record name 6,7-Desmethylene drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Desmethylene drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (15,16)β-Met
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DESMETHYLENE DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Structural Elucidation

Official and Common Names

The compound is most commonly referred to as 6,7-Desmethylene drospirenone (B1670955). nih.govpharmaffiliates.com It is also known by the synonym 6,7-Demethylene Drospirenone. nih.govscbt.com In the context of pharmaceutical quality control, it is officially designated as Drospirenone EP Impurity A, signifying its status as a recognized impurity in the European Pharmacopoeia. nih.govsynzeal.comsimsonpharma.com

Chemical Formula and Molecular Weight

The chemical formula for 6,7-Desmethylene drospirenone is C23H30O3. nih.govscbt.comfda.govnih.govepa.gov This formula indicates a composition of 23 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms. The molecular weight of the compound is approximately 354.48 g/mol . scbt.comsimsonpharma.comfda.govnih.govhemarsh.commolcan.comallmpus.comsimsonpharma.com

Stereochemical Aspects and Spatial Configuration of the Desmethylene Scaffold

This compound possesses a defined absolute stereochemistry with eight stereocenters. fda.gov The specific spatial arrangement of atoms is crucial to its chemical identity. The core structure is a complex, multi-ring system. The nomenclature (15α,16α,17α)-15,16-Dihydro-17-hydroxy-3-oxo-3′H-cyclopropa simsonpharma.comsynzeal.compregna-4,15-diene-21-carboxylic Acid γ-Lactone specifies the orientation of the substituents on the steroid backbone. scbt.comsynzeal.com The InChI string, a textual representation of the molecule's structure, further defines its stereochemistry as InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1, confirming the precise three-dimensional arrangement. fda.gov

Structural Comparison with Drospirenone and Other Spirolactone Derivatives

The defining structural feature of this compound is the absence of the cyclopropane (B1198618) ring at the 6 and 7 positions of the steroid nucleus, which is present in the parent molecule, drospirenone. google.com This modification results in a different spatial conformation and electronic distribution compared to drospirenone.

Drospirenone itself is an analogue of spironolactone (B1682167), a well-known potassium-sparing diuretic. researchgate.net Both drospirenone and spironolactone are characterized by a spirolactone ring at the C-17 position, which is crucial for their biological activity. Other impurities of drospirenone, such as Drospirenone EP Impurity B and Drospirenone EP Impurity G (7-Chloromethyl drospirenone), also exhibit variations on the core drospirenone structure. synzeal.comontosight.ai For instance, Drospirenone EP Impurity B contains a hydroxymethyl group at the 7β-position. synzeal.com These structural modifications, whether the removal of a methylene (B1212753) bridge as in this compound or the addition of functional groups as in other impurities, significantly influence the molecule's properties.

Synthetic Pathways and Chemical Derivation

Synthesis of 6,7-Desmethylene Drospirenone (B1670955) as an Intermediate in Total Synthesis or Partial Synthesis Schemes

While primarily discussed as an impurity, the synthesis of drospirenone can be approached through various routes where related structures are key intermediates. The synthesis of drospirenone itself is a multi-step process that can involve fermentation followed by chemical conversions. geneesmiddeleninformatiebank.nl

The synthesis of drospirenone often starts from precursors like 7β-hydroxy-15β,16β-methylen-3β-pivaloyloxy-5-androsten-17-one. A crucial intermediate in some synthetic pathways is 6,7,15,16-dimethylene-androst-4-ene-3,17-dione. google.com The synthesis involves a series of chemical transformations including oxidation, ketalization, and lactonization to form the final drospirenone molecule. For instance, one patented method describes the synthesis of drospirenone from an intermediate with a 17-keto group. google.com Another approach involves the use of a propargyl alcohol anion addition to a 17-keto substituent of a steroid intermediate. google.com

The formation of the core structure of drospirenone and its analogs involves key chemical reactions. Oxidation of a 3β-hydroxy group to a 3-keto group is a common step, often achieved using reagents like 2-iodoxybenzoic acid (IBX). The creation of the characteristic spirolactone ring at C-17 is another critical transformation. One method utilizes the reaction of a ketone with the lithium acetylide of ethyl propiolate. researchgate.net The final steps often involve acid-catalyzed dehydration to introduce the C4-C5 double bond. The absence of the 6,7-methylene group in 6,7-Desmethylene drospirenone indicates a synthetic route that either does not involve the introduction of this group or includes a step for its removal, though specific literature detailing the intentional synthesis of this particular desmethylene compound as a primary target is not prevalent.

Formation and Characterization as an Impurity in Drospirenone Manufacturing

This compound is recognized as a process-related impurity in the manufacturing of drospirenone. synzeal.commolcan.combiosynth.comnih.govlgcstandards.comnih.govfda.gov Its presence is monitored to ensure the purity and quality of the final drug product. biosynth.comsynzeal.com

The manufacturing and degradation of drospirenone can lead to the formation of several impurities. These are often structurally similar to the parent compound. Some of the identified impurities include:

Drospirenone EP Impurity D (6,7-Demethylene-6,7-dehydro Drospirenone): This impurity has a double bond in the 6,7-position. clearsynth.combiosynth.com

3β,5β-Dihydroxy Drospirenone Ring-opened Alcohol Impurity: This impurity results from the opening of the lactone ring. clearsynth.compharmaffiliates.com

Drospirenone EP Impurity C: Another related substance that can be formed. pharmaffiliates.como2hdiscovery.co

Drospirenone EP Impurity F: A secolactone derivative. pharmaffiliates.como2hdiscovery.co

Oxidative degradation products: Forced degradation studies have shown that drospirenone can degrade under oxidative stress to form biphenyl (B1667301) moieties. ijpsr.com

Interactive Table of Drospirenone Impurities

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound (Impurity A)67372-68-3 synzeal.compharmaffiliates.comC23H30O3 pharmaffiliates.comscbt.com354.48 pharmaffiliates.comscbt.comLacks the 6,7-methylene group. synzeal.compharmaffiliates.com
Drospirenone EP Impurity D67372-69-4 clearsynth.comC23H28O3 clearsynth.com352.5 clearsynth.comContains a 6,7-double bond. clearsynth.com
3β,5β-Dihydroxy Drospirenone Ring-opened Alcohol Impurity82543-18-8 pharmaffiliates.comC24H38O4 pharmaffiliates.com390.56 pharmaffiliates.comThe lactone ring is opened.
Drospirenone EP Impurity C116298-21-6 pharmaffiliates.comC21H26O2 pharmaffiliates.com310.43 pharmaffiliates.comDifferent side chain structure. pharmaffiliates.com
Drospirenone EP Impurity FN/AC24H32O3 pharmaffiliates.como2hdiscovery.co368.51 pharmaffiliates.comSecolactone structure. o2hdiscovery.co

The formation of impurities in drospirenone is influenced by both the synthetic conditions and subsequent degradation.

Synthetic Conditions: The choice of reagents and reaction conditions plays a critical role. For example, the use of certain oxidizing agents can lead to the formation of byproducts. Incomplete reactions or side reactions during the multi-step synthesis can also result in the presence of impurities.

Degradation Pathways: Drospirenone is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is labile to alkaline hydrolysis and oxidative conditions. iajpr.com Acidic conditions can also lead to degradation, with one study identifying a diene-carbolactone structure as a product of acidic degradation. ijper.org Exposure to heat and light can also contribute to the formation of degradation products. For instance, under acidic stress, drospirenone can undergo degradation. ijper.org Similarly, alkaline conditions can cause significant degradation. iajpr.com Oxidative stress, for example with hydrogen peroxide, has also been shown to degrade drospirenone. ijpsr.comiajpr.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Isolated Compound and Impurity Profiling

Chromatographic methods are fundamental in the pharmaceutical industry for separating, identifying, and quantifying chemical compounds. For 6,7-Desmethylene drospirenone (B1670955), which is recognized as Drospirenone impurity A, these techniques are crucial for ensuring the purity and quality of the final drug product. nih.govlgcstandards.com

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of drospirenone and its impurities, including 6,7-Desmethylene drospirenone. africanjournalofbiomedicalresearch.com Method development often focuses on achieving a balance between sensitivity, selectivity, and speed.

A common approach involves reverse-phase HPLC, which is effective for separating compounds with varying polarities. africanjournalofbiomedicalresearch.com The United States Pharmacopeia (USP) outlines a liquid chromatography (LC) method for the analysis of drospirenone and its related compounds. drugfuture.comdrugfuture.com This method typically utilizes a C18 column, a popular choice for reverse-phase chromatography due to its hydrophobic stationary phase. africanjournalofbiomedicalresearch.comdrugfuture.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water. africanjournalofbiomedicalresearch.comdrugfuture.com The ratio of these solvents can be adjusted in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to effectively resolve the main compound from its impurities. africanjournalofbiomedicalresearch.com

Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, such as 245 nm, where the compounds of interest exhibit significant absorbance. drugfuture.comdrugfuture.com The HPLC system's performance is validated according to ICH guidelines, assessing parameters like linearity, sensitivity, accuracy, precision, and specificity to ensure the method is reliable and robust for its intended purpose. africanjournalofbiomedicalresearch.com

In a specific method for analyzing drospirenone and its impurities, this compound was identified with a relative retention time of 1.18. drugfuture.com The method specifies an acceptance criterion of not more than 0.1% for this particular impurity. drugfuture.com

Table 1: HPLC Method Parameters for Drospirenone Impurity Analysis

Parameter Specification
Column 4.6-mm × 25-cm; 3-µm packing L1 drugfuture.comdrugfuture.com
Mobile Phase Acetonitrile and water (1:1) drugfuture.com
Flow Rate 1 mL/min drugfuture.comdrugfuture.com
Column Temperature 35 °C drugfuture.comdrugfuture.com
Detector UV at 245 nm drugfuture.comdrugfuture.com

| Injection Volume | 10 µL drugfuture.comdrugfuture.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches for Trace Analysis and Structural Elucidation

For highly sensitive and selective analysis, particularly at trace levels, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. waters.comchromatographyonline.comnih.gov This technique combines the superior separation power of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the definitive identification capabilities of mass spectrometry. nih.govfrontiersin.org

UPLC-MS/MS is particularly valuable for the analysis of complex biological matrices, such as human plasma, where it can effectively eliminate matrix effects and provide reliable quantification. waters.comchromatographyonline.com The development of a UPLC-MS/MS method for drospirenone in human plasma has demonstrated high sensitivity, with a lower limit of quantitation (LLOQ) in the picogram per milliliter range. nih.gov

The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode for quantification, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govresearchgate.net This targeted approach allows for the accurate measurement of the compound even in the presence of co-eluting substances.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. For this compound, a combination of NMR, MS, and IR spectroscopy provides a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound. pharmaffiliates.com For this compound (C₂₃H₃₀O₃), the calculated monoisotopic mass is 354.21949481 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, further validating the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. researchgate.netresearchgate.net By inducing fragmentation of the parent ion, a unique fingerprint of product ions is generated, which can be used for structural elucidation and confirmation. The fragmentation of drospirenone has been studied, and similar principles would apply to its desmethylene derivative. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₂₃H₃₀O₃ nih.govlgcstandards.comscbt.com
Molecular Weight 354.48 g/mol lgcstandards.compharmaffiliates.comscbt.com

| Monoisotopic Mass | 354.219495 g/mol | epa.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pharmaffiliates.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Based on its structure, which includes a γ-lactone and a ketone, the IR spectrum would likely exhibit a strong absorption band for the C=O stretch of the lactone and another for the C=O stretch of the ketone. spectroscopyonline.com The exact positions of these bands can provide further structural insights. For instance, the C=O stretching in a five-membered lactone ring typically appears at a higher frequency. The spectrum would also show characteristic bands for C-H and C-O bonds. spectroscopyonline.com

Development and Validation of Analytical Procedures for Impurity Monitoring in Accordance with Regulatory Guidelines

The development and validation of analytical procedures for monitoring impurities like this compound are governed by international regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines. europa.euefor-group.comich.org These guidelines ensure that analytical methods are suitable for their intended purpose, providing reliable and accurate data. europa.euefor-group.com The validation process encompasses a series of tests to demonstrate the method's performance characteristics. ich.orgcolumbiapharma.com

High-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) are common techniques for analyzing drospirenone and its related impurities. oup.comresearchgate.netnih.gov These methods are often "stability-indicating," meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and impurities, which is crucial for assessing the stability of the drug product over time. researchgate.netnih.gov

Specificity is a critical parameter in analytical method validation, ensuring that the analytical signal is solely attributable to the analyte of interest, in this case, this compound, without interference from other components such as the API (drospirenone), other impurities, or excipients. efor-group.comich.orgelementlabsolutions.com

To establish specificity, several approaches are employed:

Spiking Studies : The drug substance or product is spiked with known amounts of impurities, including this compound, to demonstrate that the method can effectively separate these compounds from each other and from the main drug peak. ich.orgcolumbiapharma.com

Stress Testing : The drug product is subjected to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to induce degradation. ijpsr.com The analytical method must be able to separate the resulting degradation products from the API and known impurities. ich.org For instance, studies have shown that drospirenone degrades under oxidative stress. ijpsr.com

Peak Purity Analysis : Techniques like photodiode array (PDA) detection or mass spectrometry (MS) can be coupled with chromatography to assess the purity of the chromatographic peak corresponding to this compound, confirming it is not co-eluting with other substances. ikev.org

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components. rdmcdowall.com Chromatographic methods achieve selectivity through the careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and detector wavelength. nih.govrdmcdowall.comafricanjournalofbiomedicalresearch.com For example, a gradient RP-HPLC method might use a mobile phase consisting of acetonitrile and water, with a specific gradient elution program to achieve the necessary separation of drospirenone and its impurities. oup.comresearchgate.netnih.gov The detection wavelength is also optimized to ensure adequate response for all compounds of interest. nih.govbepls.com

Following the establishment of specificity, the analytical method undergoes validation for several other key parameters as mandated by ICH guidelines. ich.orgeuropa.eu

Linearity : This demonstrates a proportional relationship between the concentration of this compound and the analytical response over a defined range. europa.eu Typically, this is assessed by preparing a series of solutions of the impurity at different concentrations and plotting the response against the concentration. The linearity is often evaluated using the correlation coefficient (r²) of the linear regression, which should ideally be close to 1. africanjournalofbiomedicalresearch.comijpsjournal.com For drospirenone and its related impurities, linearity studies have been conducted over ranges such as 1.5 µg/mL to 90 µg/mL. researchgate.netnih.gov

Accuracy : Accuracy reflects the closeness of the measured value to the true value. elementlabsolutions.com It is typically determined by performing recovery studies, where a known amount of the this compound reference standard is added to a sample matrix. The percentage of the added impurity that is recovered by the analytical method is then calculated. greenpharmacy.info For drospirenone-related impurities, recovery studies have been performed in the range of 24 to 72 µg/mL. researchgate.netnih.gov

Precision : Precision expresses the variability of the measurements when the method is applied repeatedly to the same sample. elementlabsolutions.comeuropa.eu It is evaluated at two levels:

Repeatability (Intra-assay precision) : This assesses the precision over a short time interval with the same analyst and equipment. efor-group.comich.org It is often expressed as the relative standard deviation (%RSD) of a series of measurements.

Intermediate Precision : This evaluates the precision within the same laboratory but on different days, with different analysts, or using different equipment. efor-group.comich.org This demonstrates the method's consistency under typical variations.

Robustness : Robustness is the ability of the analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. elementlabsolutions.comeuropa.eu For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, the flow rate, and the mobile phase composition. elementlabsolutions.com A Quality by Design (QbD) approach can be used to systematically study the impact of these variations and establish a robust operating range. researchgate.netnih.gov

The results of these validation studies are compiled to demonstrate that the analytical method is fit for its intended purpose of monitoring this compound in drospirenone-containing products.

Interactive Data Table: Key Validation Parameters for Analytical Methods

Validation ParameterDescriptionTypical Acceptance Criteria (as per ICH)Example Finding for Drospirenone Impurity Methods
Specificity Ability to assess the analyte in the presence of other components.The method should be able to separate the impurity from the API and other related substances. Peak purity should be demonstrated.Chromatographic methods show clear separation of this compound from drospirenone and other impurities. oup.comnih.gov
Linearity Proportionality of the analytical response to the analyte concentration.Correlation coefficient (r²) ≥ 0.99.Linearity demonstrated for drospirenone-related impurities over a range of 1.5 to 90 µg/mL. researchgate.netnih.gov
Accuracy Closeness of the measured value to the true value.Recovery of 80-120% of the known amount of added impurity.Recovery studies for drospirenone impurities showed results within acceptable limits. researchgate.netnih.govgreenpharmacy.info
Precision (%RSD) Closeness of agreement between repeated measurements.Repeatability: %RSD ≤ 2%. Intermediate Precision: %RSD ≤ 2%.Precision studies for drospirenone analysis yielded %RSD values well within the acceptable range. ijpsjournal.comgreenpharmacy.info
Robustness Capacity to remain unaffected by small variations in method parameters.No significant impact on analytical results when parameters are slightly varied.QbD studies have demonstrated the robustness of HPLC methods for drospirenone impurity analysis. researchgate.netnih.gov

Application of Reference Standards in Quality Control and Research

Reference standards are highly purified compounds with a well-documented level of purity that are used as a benchmark for analytical measurements. ikev.org The use of a certified reference standard for this compound is indispensable for both quality control and research applications. synzeal.compharmaffiliates.com

In quality control, the reference standard is used for:

Identification : The retention time of the peak corresponding to this compound in a sample chromatogram is compared to that of the reference standard to confirm its identity.

Quantification : A calibration curve is generated using the reference standard at various concentrations. The concentration of this compound in a test sample is then determined by comparing its response to the calibration curve. This is crucial for ensuring that the level of this impurity in the final drug product does not exceed the established specification limits.

In research and development, the reference standard for this compound is essential for:

Analytical Method Development and Validation : As described in the previous sections, the reference standard is used to develop and validate the specificity, linearity, accuracy, and precision of analytical methods. synzeal.com

Stability Studies : The reference standard helps in the identification and quantification of this compound that may form as a degradation product during stability testing of the drug substance and product.

Suppliers of pharmaceutical reference standards provide comprehensive characterization data with their products, ensuring their suitability for regulatory purposes. synzeal.com

Receptor Binding and Biological Activity Studies Hypothetical and Comparative Focus

Theoretical Considerations of Steroid Hormone Receptor Binding Based on Structural Modifications (Specifically the 6,7-Desmethylene Moiety)

Drospirenone (B1670955) is a synthetic progestin known for a pharmacological profile that closely resembles natural progesterone (B1679170), notably its antiandrogenic and antimineralocorticoid activities. nih.govslinda.uydroracle.ai Its unique activity is a direct result of its binding affinities for various steroid hormone receptors. nih.gov The compound 6,7-desmethylene drospirenone, identified as an impurity of drospirenone, differs by the absence of the cyclopropane (B1198618) ring at the 6 and 7 positions of the steroid backbone. pharmaffiliates.comnih.gov This structural alteration is hypothesized to modify the molecule's conformation and its interaction with the ligand-binding domains of target receptors.

Drospirenone's established binding profile serves as a critical baseline for this comparative analysis. It exhibits high affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), lower affinity for the androgen receptor (AR), and negligible binding to the glucocorticoid receptor (GR) and estrogen receptor (ER). nih.govwikipedia.orgpharmgkb.orgnih.gov

Table 1: Comparative Receptor Binding Affinity of Drospirenone
ReceptorRelative Binding Affinity (RBA) %Reference Ligand (=100%)Source
Progesterone Receptor (PR)42%Progesterone slinda.uy
Mineralocorticoid Receptor (MR)100%Aldosterone slinda.uy
Androgen Receptor (AR)0.6%Dihydrotestosterone slinda.uy
Glucocorticoid Receptor (GR)Low / NegligibleDexamethasone nih.gov
Estrogen Receptor (ER)No Detectable BindingEstradiol nih.govnih.gov

A defining characteristic of drospirenone is its potent antimineralocorticoid activity, acting as an antagonist at the MR. researchgate.netnih.govdrugbank.com Its affinity for the MR is comparable to that of aldosterone. slinda.uy This interaction is responsible for its natriuretic effects, counteracting estrogen-induced fluid retention. nih.govoncotarget.com The spirolactone-derived structure is key to this activity. The absence of the 6,7-dimethylene group in its analogue would alter the molecule's conformation. Given the high structural sensitivity of the MR binding pocket, it is plausible that this change could diminish its antagonistic affinity for the MR. The precise impact would depend on whether the 6,7-moiety contributes to critical contact points with amino acid residues in the receptor or simply provides a rigid scaffold, the alteration of which disrupts optimal binding.

Drospirenone exhibits antiandrogenic properties by acting as a competitive antagonist at the androgen receptor, with a binding affinity that is low but pharmacologically relevant. nih.govnih.govnih.gov This activity is approximately one-third that of cyproterone (B1669671) acetate. slinda.uy The antiandrogenic effect is attributed to the functional blockade of the AR. slinda.uy The structural change in this compound could theoretically impact AR binding. If the 6,7-dimethylene group creates steric hindrance that prevents the molecule from adopting an agonistic conformation, its removal might slightly alter the antagonistic potency. However, given that the core antiandrogenic activity is often linked to the spirolactone ring and other features, the effect of removing the 6,7-bridge might be modest. The potency relative to drospirenone could be slightly increased, decreased, or remain unchanged, pending empirical testing.

Studies have consistently shown that drospirenone has no detectable binding to the estrogen receptor and only very low affinity for the glucocorticoid receptor. nih.govnih.govresearchgate.net These characteristics are fundamental to its specific pharmacological profile, ensuring it does not produce unwanted estrogenic or significant glucocorticoid effects. slinda.uyfda.govfda.gov The structural modifications in this compound are not expected to introduce any new chemical features (such as an aromatic A-ring) that would be necessary for significant ER binding. Therefore, it is highly probable that this compound would retain this lack of affinity for the ER. Similarly, as the low GR binding of drospirenone is already established, the removal of a methylene (B1212753) group is unlikely to increase this interaction and may even decrease it further.

In Vitro and In Silico Approaches for Predicting Pharmacological Profiles of Desmethylene Analogues

To move from theoretical postulation to quantitative prediction, modern drug discovery employs a range of computational and laboratory techniques. For analogues like this compound, in silico and in vitro methods are invaluable for forecasting their receptor binding affinities and functional activities before undertaking more complex biological assays.

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand and its receptor at an atomic level. nih.govnih.gov These computational methods are particularly useful for studying steroid hormone receptors, whose ligand-binding pockets can exhibit significant flexibility. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.neteco-vector.com For this compound, a 3D model of the compound would be computationally "docked" into the known crystal structures of the ligand-binding domains of the PR, MR, and AR. The software calculates a binding score based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.net By comparing the docking score and predicted binding pose of this compound with those of drospirenone and the natural hormones (e.g., progesterone, aldosterone), researchers can generate a first-pass prediction of its relative binding affinity. bakhtiniada.rubmc-rm.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide deeper insights by modeling the dynamic behavior of the ligand-receptor complex over time. pnas.orgacs.org These simulations, which can run for nanoseconds or longer, reveal the stability of the binding pose, the flexibility of the receptor, and the specific atomic interactions that maintain the complex. plos.org For this compound, MD simulations could illustrate how the altered steroid backbone affects the conformation of critical receptor elements, such as helix 12, which is crucial for coactivator or corepressor recruitment and thus determines whether the ligand acts as an agonist or antagonist. acs.org By analyzing the energetic landscape and structural fluctuations, MD can help refine predictions of both binding affinity and functional outcome. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Variants

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to understanding the relationship between the chemical structure of a compound and its biological activity. In the context of this compound, a structural variant of the synthetic progestin drospirenone, QSAR studies could hypothetically be employed to predict its receptor binding affinities and potential biological activities.

The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, hydrophobicity, and electronic characteristics, dictate its interaction with a biological target, like a steroid hormone receptor. By analyzing a series of structurally related compounds with known activities, a mathematical model can be developed to predict the activity of new, untested compounds.

For structural variants of drospirenone, including this compound, a hypothetical QSAR study would involve the following steps:

Data Set Compilation: A dataset of drospirenone analogs with experimentally determined binding affinities for various receptors (e.g., progesterone, androgen, mineralocorticoid receptors) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to establish a correlation between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Prediction for this compound: Once a validated QSAR model is established, the molecular descriptors for this compound would be calculated and inputted into the model to predict its binding affinities for the receptors of interest.

Comparative Analysis of Binding Affinities and Potential Functional Activities with Parent Drospirenone

A comparative analysis of the binding affinities of this compound with its parent compound, drospirenone, is essential for postulating its potential functional activities. While direct experimental data on the receptor binding profile of this compound is not available in the provided search results, a hypothetical comparison can be drawn based on the well-characterized profile of drospirenone. wikipedia.orgpharmgkb.orgslinda.uynih.gov

Drospirenone is known for its unique pharmacological profile, which closely resembles that of endogenous progesterone, exhibiting potent progestogenic, antimineralocorticoid, and antiandrogenic activities. nih.govnih.gov This profile is a direct consequence of its binding affinities to various steroid hormone receptors.

Receptor Binding Profile of Drospirenone

Drospirenone binds with high affinity to the progesterone receptor (PR) and the mineralocorticoid receptor (MR), while showing lower affinity for the androgen receptor (AR). wikipedia.orgpharmgkb.orgnih.gov It has negligible affinity for the glucocorticoid receptor (GR) and the estrogen receptor (ER). pharmgkb.orgnih.gov

Interactive Data Table: Relative Binding Affinities of Drospirenone

ReceptorRelative Binding Affinity (%)Reference Compound
Progesterone Receptor (PR)42Progesterone
Mineralocorticoid Receptor (MR)100Aldosterone
Androgen Receptor (AR)0.6Dihydrotestosterone

This table is based on data from Fritzemeier, unpublished, as cited in Muhn et al., 1995. slinda.uy

Interactive Data Table: Comparative Binding Affinities of Drospirenone

ReceptorBinding Affinity relative to R5020Binding Affinity relative to AldosteroneBinding Affinity relative to R1881
Progesterone Receptor20%--
Mineralocorticoid Receptor-230%-
Androgen Receptor--65%

This table is based on data from Pollow, K., et al., 1992. caymanchem.com

Hypothetical Impact of the 6,7-Desmethylene Modification

Progesterone Receptor (PR) Affinity: The specific conformation endowed by the 6,7-methylene bridge in drospirenone is likely crucial for its high affinity and agonist activity at the PR. The absence of this group in this compound might lead to a different spatial arrangement of the key interacting groups, potentially reducing its binding affinity and, consequently, its progestogenic potency.

Mineralocorticoid Receptor (MR) Affinity: Drospirenone's potent antimineralocorticoid activity is a hallmark of its structure. nih.gov The interaction with the MR is highly specific. Any alteration in the steroid's core geometry, such as the removal of the 6,7-methylene group, could significantly impact its fit within the MR binding pocket. This might lead to a decrease in its antimineralocorticoid properties compared to the parent compound.

Androgen Receptor (AR) Affinity: Drospirenone exhibits antiandrogenic activity by blocking testosterone (B1683101) from binding to the AR. nih.gov The affinity for the AR is relatively low but clinically significant. The conformational change in this compound could either increase or decrease its affinity for the AR, thus modifying its antiandrogenic potential. Without experimental data, it is difficult to predict the direction of this change.

Metabolic Pathways and Biotransformation Potential

Predicted Metabolic Fates of the 6,7-Desmethylene Structure Based on Known Steroid Metabolism.oncotarget.com

The metabolism of drospirenone (B1670955) is extensive and occurs primarily through pathways that are largely independent of the Cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.gov The main metabolic transformations involve the opening of the lactone ring and the reduction of the C4-C5 double bond. oncotarget.comresearchgate.net It is anticipated that 6,7-Desmethylene drospirenone would undergo similar primary metabolic transformations.

The two major metabolites of drospirenone are pharmacologically inactive and are formed through non-CYP mediated pathways. fda.govnewdrugapprovals.org These are:

The acid form of drospirenone : This metabolite is generated by the opening of the lactone ring. drugbank.comfda.govnewdrugapprovals.org

4,5-dihydrodrospirenone-3-sulfate : This metabolite is formed through the reduction of the C4-C5 double bond, followed by sulfation. drugbank.comfda.govnewdrugapprovals.org

It is highly probable that this compound would also be subject to these enzymatic transformations. The opening of the lactone ring is a common metabolic pathway for spirolactone-containing steroids. oncotarget.com Similarly, reduction of the A-ring and subsequent conjugation with sulfate (B86663) are well-established routes for steroid metabolism. drugbank.com Following these primary transformations, the resulting metabolites of drospirenone can be further converted to glucuronide conjugates, which are then excreted in the urine and feces. researchgate.netdrugbank.com

Table 1: Predicted Metabolic Fates of this compound

Metabolic Pathway Predicted Transformation of this compound Key Enzymes/Processes
Lactone Ring Cleavage Opening of the γ-lactone ring to form an acidic metabolite. Hydrolytic enzymes
Reduction Reduction of the C4-C5 double bond in the A-ring. Reductases
Sulfation Conjugation with a sulfate group, likely after reduction. Sulfotransferases
Oxidative Metabolism Minor hydroxylation reactions. Cytochrome P450 (CYP3A4)

| Glucuronidation | Conjugation of metabolites with glucuronic acid for excretion. | UGTs |

Environmental Biotransformation and Degradation Studies of Related Steroids and Impurities.mdpi.com

Synthetic steroids, including drospirenone, are considered emerging environmental contaminants due to their incomplete removal during wastewater treatment and their potential to act as endocrine disruptors. mdpi.comresearchgate.net

Studies investigating the fate of drospirenone in activated sludge systems have shown that it undergoes rapid biotransformation. nih.govacs.org In laboratory-scale activated sludge incubations, drospirenone experienced a half-life of less than 0.5 hours. nih.govacs.org This rapid degradation suggests that the microbial communities in wastewater treatment plants are capable of metabolizing this compound. The primary transformation pathway observed in these systems is 1,2-dehydrogenation. nih.govacs.org Another significant pathway is the hydrolysis of the lactone ring. nih.govacs.org Given the structural similarity, it is expected that this compound would also be susceptible to microbial degradation in activated sludge, likely through similar initial transformation steps. However, the absence of the methylene (B1212753) bridge could influence the rate of degradation.

In agricultural soils, drospirenone has also been shown to undergo biotransformation, with 1,2-dehydrogenation being a major pathway. researchgate.net The half-life of drospirenone in soil is considerably longer than in activated sludge, indicating that the environmental matrix plays a crucial role in the persistence of the compound. researchgate.net

In environmental systems, drospirenone is transformed into several products. Research has identified the following key transformation products (TPs) in activated sludge:

TP 364 (Spirorenone) : Formed through 1,2-dehydrogenation, this was the major transformation product with molar yields of approximately 40%. nih.govacs.org

TP 384 : Generated via lactone ring hydrolysis, this product accounted for about 20% of the molar yield. nih.govacs.org

Other minor transformation pathways for drospirenone in these systems include hydroxylation, methoxylation, and hydrogenation of the 3-keto group and the C4-C5 double bond. nih.govacs.org It is plausible that this compound would generate a similar suite of transformation products in environmental systems, with the primary products arising from dehydrogenation and hydrolysis. The specific structures and yields of these products would, however, be unique to the 6,7-desmethylene analogue. The biotransformation of drospirenone in the environment can lead to products with altered biological activity, which underscores the importance of studying the fate of such compounds and their derivatives. nih.govacs.org

Table 2: Environmental Fate and Transformation of Drospirenone

Environmental Matrix Key Transformation Pathway Major Transformation Product(s) Half-life
Activated Sludge 1,2-Dehydrogenation, Lactone Ring Hydrolysis Spirorenone (TP 364), TP 384 < 0.5 hours nih.govacs.org
Agricultural Soil 1,2-Dehydrogenation Not specified 76.2-217 hours researchgate.net

| River Water | Not specified | Not specified | Potentially persistent fass.se |

Table 3: List of Compounds

Compound Name
This compound
Drospirenone (DRSP)
4,5-dihydrodrospirenone-3-sulfate
Spirorenone
Ketoconazole

Advanced Research and Theoretical Considerations

Design and Synthesis of Novel 6,7-Desmethylene Drospirenone (B1670955) Derivatives for Comprehensive Structure-Activity Relationship Studies

The exploration of novel derivatives of 6,7-Desmethylene drospirenone is a logical step toward understanding how structural modifications influence biological activity. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. drugdesign.org While SAR studies for drospirenone itself are established, a focused investigation on its 6,7-desmethylene precursor could uncover analogs with unique pharmacological profiles, potentially exhibiting different receptor affinities or metabolic stabilities.

Design Strategy: The design of novel analogs would focus on systematic modifications of the steroidal backbone at positions known to influence activity in other progestogenic compounds. Key modifications could include:

A-Ring Modifications: Introduction of substituents such as methyl or halogen groups, or alteration of the C4-ene-3-one system, which is crucial for receptor binding.

C-Ring and D-Ring Alterations: Modifications to the spirolactone moiety at C17 are known to significantly impact progestational and antimineralocorticoid activity. Introducing different alkyl or aryl groups or altering the lactone ring size could yield compounds with varied receptor interactions.

Introduction of Heteroatoms: Replacing specific carbon atoms with nitrogen, oxygen, or sulfur could alter the electronic properties and hydrogen bonding potential of the molecule, leading to novel interactions with biological targets.

Synthetic Approaches: The synthesis of these novel derivatives would leverage modern catalytic methods that have revolutionized steroid synthesis. umich.edunih.gov Techniques such as transition metal-catalyzed cross-coupling reactions, enantioselective cyclizations, and enzymatic transformations offer precise control over stereochemistry and functional group introduction. umich.edunih.govnih.gov For instance, palladium-catalyzed reactions could be employed to introduce aryl groups, while enzymatic hydroxylation could add hydroxyl groups at specific, non-activated positions, creating a diverse library of compounds for screening. rsc.org

Below is a hypothetical table outlining potential derivatives and their predicted impact on biological activity based on established steroid SAR.

Derivative Modification Site Proposed Synthetic Method Predicted Impact on Activity
2-Fluoro-6,7-Desmethylene drospirenoneA-Ring (C2)Electrophilic FluorinationPotential increase in progestational potency and metabolic stability.
17α-(3-hydroxyprop-1-ynyl)-derivativeD-Ring (C17)Alkynylation of 17-keto precursorShift in receptor selectivity; potential for enhanced anti-androgenic effects.
4,5-Epoxy-6,7-Desmethylene drospirenoneA/B-Ring JunctionStereoselective EpoxidationAltered steroid conformation; likely reduced affinity for progesterone (B1679170) receptor.
N-Lactone AnalogD-Ring (Spirolactone)Beckmann RearrangementSignificant change in electronic and steric profile; unpredictable receptor interaction.

This table is illustrative and based on established principles of steroid structure-activity relationships.

Investigation of Conformational Dynamics and Energetics of the Desmethylene Scaffold in Biological Systems

Computational Approaches: Molecular dynamics (MD) simulations and homology modeling are powerful computational tools for studying the dynamic behavior of molecules and their interactions with proteins. nih.govconicet.gov.ar These methods can be applied to the this compound scaffold to:

Predict Binding Modes: By docking the molecule into the ligand-binding domain of relevant nuclear receptors (e.g., progesterone, androgen, and mineralocorticoid receptors), researchers can predict the preferred binding orientation and identify key amino acid interactions. acs.org

Analyze Conformational Flexibility: MD simulations can reveal how the steroid backbone flexes and contorts over time. uu.nl This is particularly important for the desmethylene scaffold, as increased flexibility in the B-ring could allow the molecule to adopt conformations inaccessible to drospirenone, potentially leading to novel receptor interactions or altered binding affinities. frontiersin.org

Calculate Binding Free Energies: Computational methods can estimate the energetic favorability of the steroid binding to its receptor. By comparing the calculated binding energy of this compound to that of drospirenone, researchers can form a hypothesis about its relative potency.

These computational studies provide a theoretical framework that can guide the synthesis and biological testing of new derivatives, making the drug discovery process more efficient.

Green Chemistry Approaches in the Synthesis and Impurity Control of Steroidal Compounds

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. mdpi.com The synthesis of complex molecules like steroids traditionally involves multi-step processes that can use hazardous reagents and generate significant waste. google.comgoogle.com Applying green chemistry to the synthesis of this compound and its subsequent conversion to drospirenone can lead to more sustainable and efficient manufacturing processes.

Key Green Chemistry Strategies:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. The use of biocatalysts (enzymes) or organocatalysts can lead to highly selective reactions under mild conditions, reducing energy consumption and waste. nih.govrsc.org For instance, enzymatic hydroxylations could replace traditional heavy-metal-based oxidizing agents. researchgate.net

Alternative Solvents: Minimizing or replacing volatile organic solvents (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce environmental pollution.

Impurity Control: this compound is considered an impurity in the final drospirenone product. pharmaffiliates.comsigmaaldrich.com Green chemistry principles can be applied to control its formation. This could involve developing more selective catalytic steps that favor the formation of the desired 6,7-methylene group, thereby minimizing the presence of the desmethylene precursor and simplifying purification processes. researchgate.net

The table below compares a traditional synthetic approach to a potential green alternative.

Metric Traditional Synthesis (e.g., using CrO3) Potential Green Synthesis (e.g., using Biocatalysis)
Atom Economy LowerHigher
Solvent Use High (often chlorinated solvents)Lower (often aqueous media)
Energy Consumption High (often requires heating/cooling)Lower (often at ambient temperature)
Reagent Toxicity High (use of heavy metals)Low (enzymes are biodegradable)
Waste Generation HighLow

Future Directions in Steroid Chemistry Research with Implications for Desmethylene Analogues and their Biological Relevance

Steroid chemistry continues to be a vibrant area of research, with ongoing efforts to develop novel therapeutics with improved efficacy and safety profiles. nih.govdrugtargetreview.comscripps.edu The study of unique steroidal scaffolds, such as that of this compound, is integral to this progress.

Future Research Avenues:

Exploring Novel Biological Targets: While drospirenone's primary activities are well-characterized, its desmethylene analog may interact with other biological targets. nih.gov Future research could involve screening this compound and its newly synthesized derivatives against a broad panel of receptors and enzymes to identify unexpected biological activities. nih.govnih.govresearchgate.net

Development of Selective Modulators: A major goal in modern pharmacology is the development of selective receptor modulators that can elicit specific desired effects without triggering unwanted side effects. The unique conformation of the desmethylene scaffold could be exploited to design derivatives that selectively modulate the activity of the progesterone or mineralocorticoid receptors.

Application of New Synthetic Technologies: Advances in synthetic chemistry, such as continuous flow synthesis and AI-driven reaction optimization, can accelerate the discovery and development of new steroid-based drugs. drugtargetreview.com These technologies could be applied to create libraries of desmethylene analogues for high-throughput screening.

Bioprospecting and Biotransformation: The use of microorganisms to modify steroid structures is a powerful tool for generating novel compounds. researchgate.net Future work could explore the biotransformation of this compound using various fungal or bacterial strains to produce unique metabolites with potential therapeutic value.

The continued investigation into desmethylene analogues like this compound holds the potential to expand our understanding of steroid structure-function relationships and may lead to the development of a new generation of safer and more effective steroidal therapeutics. researchgate.net

Q & A

Q. Procedure :

Prepare a standard solution by dissolving a certified reference material in dimethylformamide (DMF).

Dilute the sample solution to match the standard concentration.

Inject both solutions and compare peak responses. System suitability requires a relative standard deviation (RSD) of ≤2.0% for replicate injections.

Calculate purity using the formula:

Purity (%)=Peak area of samplePeak area of standard×100\text{Purity (\%)} = \frac{\text{Peak area of sample}}{\text{Peak area of standard}} \times 100

Q. Key Criteria :

  • Impurity limits : Total impurities ≤0.5%, individual unspecified impurities ≤0.1% .
  • Heavy metals : ≤20 ppm .

Basic: How is the chemical structure of this compound confirmed?

Methodological Answer:
Structural confirmation involves multi-dimensional NMR spectroscopy and X-ray crystallography :

  • 2D NMR Experiments :
    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
    • HSQC/HMBC : Correlates carbon-proton couplings to assign stereochemistry and lactone ring conformation .
  • X-ray Diffraction : Resolves absolute configuration, particularly for the 15β,16β-methylene and lactone groups .

Q. Example Workflow :

Dissolve the compound in deuterated DMSO.

Collect 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra.

Perform NOESY to confirm spatial proximity of protons (e.g., 6β,7β-dimethylene groups) .

Advanced: How can researchers resolve contradictions in regioselectivity outcomes during synthetic modifications of this compound derivatives?

Methodological Answer:
Contradictory regioselectivity (e.g., in Diels-Alder reactions) arises from electronic and steric effects. To address this:

Computational Modeling :

  • Use M06-2X/6-311+G(2df,p) density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (FMOs) .

Experimental Validation :

  • Test substituents with varying electronic profiles (e.g., electron-donating vs. withdrawing groups).
  • Monitor product ratios via HPLC or GC-MS.

Q. Case Study :

  • 2-tert-Butylfuran yields a 15:1 preference for the trans-isomer due to steric hindrance, while 2-methylfuran shows 4:1 selectivity .

Advanced: What methodologies are recommended for impurity profiling and quantification in this compound?

Methodological Answer:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) are critical:

LC-MS Setup :

  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Column : C8 or phenyl-hexyl for polar impurities .

GC Parameters :

  • Column : DB-5MS (30 m × 0.25 mm ID).
  • Detector : Flame ionization detector (FID).
  • Carrier Gas : Helium at 1.5 mL/min.

Q. Impurity Identification :

  • Spike samples with suspected related substances (e.g., 1-fluoronaphthalene or residual solvents like 1,2-dimethoxyethane) and compare retention times .

Q. Quantification :

Impurity (%)=Peak area of impurityPeak area of main compound×100\text{Impurity (\%)} = \frac{\text{Peak area of impurity}}{\text{Peak area of main compound}} \times 100

Basic: What are the stability-indicating parameters for this compound under storage conditions?

Methodological Answer:
Stability is assessed via accelerated degradation studies :

Forced Degradation :

  • Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Monitor degradation products using HPLC .

Acceptance Criteria :

  • Water Content : ≤0.5% (Karl Fischer titration) .
  • Residual Solvents : ≤0.1% for Class 2 solvents (e.g., DMF) .

Advanced: How can computational methods predict the pharmacokinetic behavior of this compound analogs?

Methodological Answer:
Use molecular dynamics (MD) simulations and ADMET prediction tools :

MD Setup :

  • Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AMBER or GROMACS.

ADMET Parameters :

  • Predict logP (lipophilicity), plasma protein binding, and hepatic clearance via SwissADME or ADMETLab .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.